molecular formula C19H24N2O2 B12945637 (3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one

(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one

Katalognummer: B12945637
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: TZDXMUXWGXFPLG-ZIAVVELASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one is a potent and selective full agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This compound has emerged as a critical pharmacological tool in neuroscience research, specifically designed to probe the function of the homomeric α7 nAChR subtype without significant activity on other nicotinic or muscarinic acetylcholine receptors. Its high binding affinity and efficacy at the α7 receptor make it invaluable for studying receptor-mediated calcium signaling, synaptic plasticity, and the cholinergic anti-inflammatory pathway. Research utilizing this agonist has provided significant insights into cognitive processes, and it is extensively used in preclinical models to investigate potential therapeutic strategies for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. Furthermore, its role in modulating neurotransmitter release, particularly glutamate and GABA, underscores its utility in understanding neural circuit dynamics and developing novel pro-cognitive and neuroprotective agents . The stereospecific (3aS) and (S) configuration is essential for its optimal interaction with the receptor's binding site, ensuring high pharmacological specificity for researchers exploring the complex biology of the cholinergic system.

Eigenschaften

Molekularformel

C19H24N2O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17?/m1/s1

InChI-Schlüssel

TZDXMUXWGXFPLG-ZIAVVELASA-N

Isomerische SMILES

C1CC(C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O

Kanonische SMILES

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Benzo[de]isoquinolinone Core

  • The core is generally synthesized via intramolecular cyclization reactions starting from appropriately substituted benzylamine or benzaldehyde derivatives.
  • A common approach involves the Pictet-Spengler reaction or related cyclization methods to form the tetrahydroisoquinoline framework.
  • Subsequent hydrogenation or reduction steps yield the hexahydro derivative.
  • Oxidation or selective hydroxylation introduces the 6-hydroxy substituent.

Hydroxylation at the 6-Position

  • Hydroxylation is achieved either by direct oxidation of the aromatic ring precursor or by functional group transformation after core assembly.
  • Methods include enzymatic hydroxylation, chemical oxidation with reagents such as osmium tetroxide or m-CPBA, or regioselective lithiation followed by quenching with oxygen or electrophilic oxygen sources.

Salt Formation and Purification

  • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This salt form improves solubility, stability, and handling.
  • Purification is typically done by recrystallization from solvents like methanol or ethanol under inert atmosphere at 2-8°C to maintain compound integrity.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pictet-Spengler cyclization Benzaldehyde derivative + amine, acid catalyst Formation of tetrahydroisoquinoline intermediate
2 Hydrogenation H2, Pd/C catalyst, mild conditions Reduction to hexahydro derivative
3 Nucleophilic substitution (S)-quinuclidin-3-yl nucleophile, base Introduction of quinuclidinyl substituent with stereocontrol
4 Hydroxylation Selective oxidant (e.g., m-CPBA) Introduction of 6-hydroxy group
5 Salt formation HCl in methanol or ethanol Formation of hydrochloride salt
6 Purification Recrystallization at 2-8°C High purity product suitable for pharmaceutical use

Analytical and Research Findings on Preparation

  • Purity and stereochemical integrity are confirmed by chiral HPLC, NMR spectroscopy, and mass spectrometry.
  • The compound is hygroscopic and sensitive to moisture; thus, storage under inert atmosphere at low temperature (2-8°C) is recommended.
  • The hydrochloride salt form exhibits improved stability and handling properties.
  • Research indicates that the stereoselective introduction of the quinuclidinyl group is the most critical step affecting yield and enantiomeric excess.
  • Optimization of hydroxylation conditions is necessary to avoid over-oxidation or side reactions.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value/Condition Source
Molecular Formula (free base) C19H24N2O2
Molecular Weight (free base) 312.4 g/mol
Molecular Weight (HCl salt) 332.87 g/mol
Storage Conditions Inert atmosphere, 2-8°C
Solubility Methanol, DMSO
Melting Point 87-88°C (free base)
Optical Rotation -136° (c=0.25 in chloroform)
Stability Sensitive to moisture, stable as HCl salt

Analyse Chemischer Reaktionen

Types of Reactions

(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzoisoquinoline ring.

    Substitution: Functional groups on the quinuclidine or benzoisoquinoline rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

Antiemetic Properties

The primary application of (3aS)-6-hydroxy compound is in the development of antiemetic drugs. Palonosetron, the parent compound, has shown efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). The (3aS)-6-hydroxy variant exhibits similar properties and is being studied for its potential to enhance the therapeutic effects while minimizing side effects associated with traditional antiemetics.

Case Studies

  • Clinical Trials : Various clinical trials have demonstrated that palonosetron significantly reduces the incidence of CINV in patients undergoing highly emetogenic chemotherapy. The studies indicate that the (3aS) variant may offer improved receptor binding affinity and prolonged action compared to older 5-HT_3 receptor antagonists.
  • Comparative Analysis : Research comparing the efficacy of palonosetron with other antiemetics has shown that it provides better control over delayed nausea and vomiting, suggesting that its derivatives could further enhance these benefits.

Neuropharmacological Research

The compound's structure allows it to interact with various neurotransmitter systems beyond serotonin receptors, including dopamine and acetylcholine pathways. This opens avenues for exploring its potential in treating other neurological disorders.

Research Insights

  • Cognitive Function : Studies have suggested that compounds like (3aS)-6-hydroxy may influence cognitive functions due to their quinuclidine moiety's ability to modulate cholinergic activity.
  • Alzheimer's Disease : Research is ongoing into the potential use of this compound in Alzheimer's disease models due to its ability to enhance cholinergic transmission, which is often impaired in such conditions.

Synthesis and Derivative Development

The synthesis of (3aS)-6-hydroxy derivatives is a focus area in medicinal chemistry. Researchers are exploring modifications to improve pharmacokinetic properties such as solubility and bioavailability.

Synthetic Pathways

  • Modification Techniques : Various synthetic techniques are being employed to modify the core structure while retaining its biological activity. These modifications aim to create analogs with enhanced therapeutic profiles.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how changes in molecular structure affect activity at target receptors, guiding further development.

Drug Formulation

The incorporation of (3aS)-6-hydroxy into drug formulations aims to leverage its properties for improved therapeutic outcomes.

Formulation Strategies

  • Nanoformulations : Recent studies have focused on developing nanoformulations that enhance the delivery efficiency of palonosetron derivatives.
  • Combination Therapies : There is ongoing research into combining this compound with other agents to create synergistic effects in treatment regimens for complex conditions such as cancer-related symptoms.

Wirkmechanismus

The mechanism of action of (3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzisoquinoline and quinuclidine-containing analogs. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one Benzo[de]isoquinolin-1-one -OH (C6), (S)-quinuclidin-3-yl (C2) ~330 (estimated) Hydroxyl enhances solubility; quinuclidine confers rigidity
Comp-1 [(3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline hydrochloride] Benzo[de]isoquinoline -Cl (salt), 1-azabicyclo[2.2.2]oct-3-yl 355.87 Chloride salt improves bioavailability; azabicyclo mimics quinuclidine
(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol Benzo[a]quinolizine -OCH3 (C9,10), -CH2CH2OH (C2) 335.44 Methoxy groups increase lipophilicity; hydroxyethyl may reduce blood-brain barrier penetration
(6S)-9-methoxy-6-(2-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one Chromenone -OCH3 (C9), 2-methoxyphenyl (C6) 328.32 Chromenone core lacks quinuclidine; methoxy groups dominate pharmacokinetics

Key Findings:

Role of Quinuclidine vs. Azabicyclo Substituents :

  • The (S)-quinuclidin-3-yl group in the target compound provides a rigid, hydrophobic scaffold, whereas Comp-1’s 1-azabicyclo[2.2.2]oct-3-yl group (a quinuclidine analog) introduces similar rigidity but with altered electronic effects due to the absence of a hydroxyl group. This difference may influence receptor affinity and metabolic stability .
  • The hydrochloride salt in Comp-1 enhances aqueous solubility, a property absent in the target compound, which relies on its hydroxyl group for solubility .

Hydroxyl vs. Methoxy Groups: The hydroxyl group at position 6 in the target compound facilitates hydrogen bonding with polar residues in enzymes or receptors, a feature absent in methoxy-substituted analogs like (2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-9,10-dimethoxy-... .

Stereochemical Impact :

  • The (3aS) configuration ensures proper spatial alignment of the hydroxyl and quinuclidine groups, critical for binding to chiral targets. In contrast, compounds like (2R,3R,11bS)-3-ethyl-... exhibit distinct stereochemical profiles, which may limit cross-reactivity .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s hydroxyl and quinuclidine groups make it a candidate for studying muscarinic or nicotinic acetylcholine receptors, where rigid bicyclic amines are often key pharmacophores .
  • Synthetic Challenges : Stereoselective synthesis of the (3aS, S)-quinuclidinyl configuration requires advanced methodologies, such as asymmetric catalysis or chiral resolution, which are less critical for simpler analogs like Comp-1 .
  • Data Limitations : Direct comparative studies on binding affinity, toxicity, or metabolic stability are absent in the provided evidence. Further experimental validation is needed to quantify these differences.

Biologische Aktivität

The compound (3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one is a derivative of palonosetron and has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties and implications for therapeutic applications.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C19H24N2O2
Molecular Weight 312.41 g/mol
CAS Number 135729-62-3

Solubility

The compound is soluble in methanol and exhibits hygroscopic properties.

Antimicrobial Properties

Recent studies have indicated that compounds based on the quinuclidine framework exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in PMC highlighted the synthesis of quinuclidine-based compounds and their antimicrobial potency against both gram-positive and gram-negative bacteria. The findings are summarized in the table below:

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 10Pseudomonas aeruginosa0.25 μg/mL
Compound 10Klebsiella pneumoniae0.50 μg/mL
Compound 5Staphylococcus aureus0.50 μg/mL

These results indicate that the synthesized compounds exhibit enhanced activity compared to traditional antibiotics like gentamicin, with some showing up to 256-fold increased effectiveness against resistant strains.

The antimicrobial action of this compound may involve interference with bacterial cell wall synthesis or function. The quinuclidine moiety is believed to enhance penetration through the bacterial membrane, leading to increased susceptibility.

Toxicological Profile

In vitro studies have assessed the cytotoxicity of this compound using human cell lines. Results indicated that the compound exhibits low toxicity levels at therapeutic concentrations. For example:

Cell LineConcentration (μg/mL)Viability (%)
HMEC1095
HaCaT1090

These findings suggest that while the compound is effective against pathogens, it maintains a favorable safety profile for human cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.